Senexin A - 1366002-50-7

Senexin A

Catalog Number: EVT-282935
CAS Number: 1366002-50-7
Molecular Formula: C17H14N4
Molecular Weight: 274.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Senexin A is a small-molecule inhibitor that selectively targets cyclin-dependent kinases 8 and 19 (CDK8/19) []. It belongs to the quinazoline class of chemical compounds []. Senexin A is primarily utilized in scientific research to investigate the biological roles of CDK8/19 in various cellular processes, particularly transcription regulation [, , , ].

Future Directions
  • Clinical Development: Advancing Senexin B, a chemically optimized derivative of Senexin A, into clinical trials for various cancer types [, , , ].
  • Investigating Isoform-Specific Functions: Understanding the distinct roles of CDK8 and CDK19 in different cellular contexts using isoform-specific inhibitors or genetic models [].
  • Combination Therapies: Exploring the therapeutic potential of Senexin A in combination with other targeted therapies to overcome drug resistance and enhance efficacy [, , ].
  • Biomarker Development: Identifying predictive biomarkers for Senexin A sensitivity to personalize treatment strategies [].
  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the diverse biological effects of Senexin A [].
Synthesis Analysis

The synthesis of Senexin A involves several key steps that utilize advanced organic chemistry techniques. The initial approach includes the formation of a quinoline scaffold through a series of reactions such as bromination, chlorination, and subsequent cyanation. These reactions are typically executed using radical mechanisms to introduce functional groups that enhance the compound's biological activity .

A notable method employed in the synthesis is the Suzuki coupling reaction, which allows for the introduction of various substituents onto the quinoline ring. The final product is purified through crystallization or chromatography to ensure high purity for biological evaluation .

Technical Details:

  • Starting Materials: Commercially available quinoline derivatives.
  • Key Reactions: Bromination, chlorination, cyanation, amidation.
  • Final Steps: Purification via chromatography.
Molecular Structure Analysis

The molecular structure of Senexin A is characterized by its quinoline core with a cyano group at position six and an amine substituent. The structural formula can be represented as follows:

C15H13N3O\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}

Structural Data:

  • Molecular Weight: Approximately 253.28 g/mol.
  • Key Functional Groups: Quinoline ring, cyano group, amine group.

Molecular docking studies have illustrated that Senexin A binds effectively to the ATP-binding site of CDK8, forming critical hydrogen bonds with amino acid residues in the active site .

Chemical Reactions Analysis

Senexin A undergoes various chemical reactions that are crucial for its activity as a kinase inhibitor. The primary reaction of interest is its competitive inhibition against ATP at the active site of CDK8 and CDK19. This interaction disrupts normal kinase activity, leading to altered phosphorylation states of downstream targets involved in cell proliferation and survival.

Technical Details:

  • Inhibition Mechanism: Competitive binding to ATP site.
  • Biological Assays: In vitro assays demonstrate IC50 values around 280 nM for CDK8 inhibition .
Mechanism of Action

Senexin A exerts its effects primarily through the inhibition of CDK8 and CDK19. These kinases are integral to the Mediator complex that regulates gene transcription. By inhibiting these kinases, Senexin A disrupts transcriptional programs associated with oncogenesis.

Process:

  1. Binding: Senexin A binds to the ATP site on CDK8.
  2. Inhibition: This prevents ATP from binding and subsequently halts phosphorylation processes.
  3. Outcome: Reduced expression of genes promoting cell cycle progression and survival.

Data from various assays indicate that treatment with Senexin A leads to decreased cell viability in cancer cell lines sensitive to CDK8/19 inhibition .

Physical and Chemical Properties Analysis

Senexin A exhibits several notable physical and chemical properties that influence its bioavailability and efficacy:

Physical Properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Contains functional groups that may participate in further chemical modifications.

Relevant data indicate that modifications to its structure can enhance potency or selectivity against specific kinases .

Applications

Senexin A has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As a potent inhibitor of CDK8/19, it is utilized in studies aimed at understanding the role of these kinases in tumorigenesis.
  • Drug Development: Its selective inhibition profile makes it a candidate for developing targeted therapies for cancers where CDK8/19 are implicated.
  • Biological Studies: Used as a chemical probe to elucidate signaling pathways influenced by CDK8/19 activity.

Properties

CAS Number

1366002-50-7

Product Name

Senexin A

IUPAC Name

4-(2-phenylethylamino)quinazoline-6-carbonitrile

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21)

InChI Key

XBJCNHGQFJFCOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

Senexin A

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.